molecular formula C9H13NO2 B1514587 1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one CAS No. 61892-80-6

1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one

Cat. No.: B1514587
CAS No.: 61892-80-6
M. Wt: 167.2 g/mol
InChI Key: WZPUHXJJUYXZBZ-UHFFFAOYSA-N
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Description

Product Overview 1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one is a pyrrole derivative with the CAS Registry Number 61892-80-6 . This compound has a molecular formula of C 9 H 13 NO 2 and a molecular weight of 167.21 g/mol . Its SMILES representation is O=C1N(C(C)=O)CC(C)=C1CC . Research Context and Value Pyrrole is a fundamental scaffold widely recognized in medicinal chemistry for its diverse biological activities . Pyrrole-containing compounds are found in many natural products and are key structural components in various marketed drugs with properties including antipsychotic, anticancer, antibacterial, and antimalarial activities . Specifically, related pyrrole derivatives, such as ethyl 3,5-dimethyl-4-acetyl-1H-pyrrole-2-carboxylate, are valuable intermediates in synthetic chemistry, used in reactions like aldol condensation to create more complex molecules for further study . This highlights the potential of the pyrrole core, which this compound possesses, as a building block for developing novel chemical entities in research settings. Handling and Safety This compound requires careful handling. It has the GHS Warning signal word and the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must consult the safety data sheet and adhere to all recommended precautionary measures, including using appropriate personal protective equipment. Note This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-acetyl-4-ethyl-3-methyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-8-6(2)5-10(7(3)11)9(8)12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPUHXJJUYXZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70813260
Record name 1-Acetyl-3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61892-80-6
Record name 1-Acetyl-3-ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one
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Record name 1-Acetyl-3-ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one
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Record name 1-Acetyl-3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
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Record name 2H-Pyrrol-2-one, 1-acetyl-3-ethyl-1,5-dihydro-4-methyl
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Record name 1-ACETYL-3-ETHYL-1,5-DIHYDRO-4-METHYL-2H-PYRROL-2-ONE
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Biological Activity

1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one, a pyrrole derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound, identified by its CAS number 61892-80-6, exhibits a unique structure that may contribute to its pharmacological properties.

The chemical structure of this compound is characterized by a pyrrole ring substituted with an acetyl group, an ethyl group, and a methyl group. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various pyrrole derivatives, including this compound. In vitro assays have been conducted on human cancer cell lines to determine the cytotoxic effects of this compound.

Case Study: Anticancer Efficacy

In one study, the compound was tested against A549 human lung adenocarcinoma cells using an MTT assay to assess cell viability. The results indicated that this compound exhibited moderate cytotoxicity, with a post-treatment viability ranging between 60% to 75% at concentrations of 100 µM. This suggests that while the compound has some anticancer potential, further modifications may enhance its efficacy .

Concentration (µM) Post-Treatment Viability (%)
1085
5075
10060

Antimicrobial Activity

The antimicrobial effects of this compound have also been explored. It has shown activity against certain Gram-positive bacteria.

Case Study: Antimicrobial Screening

In antimicrobial susceptibility tests against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, the compound demonstrated inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to >64 µg/mL depending on the strain tested. These findings indicate that while this compound possesses some antimicrobial properties, it may not be potent enough for clinical application without further optimization .

Bacterial Strain MIC (µg/mL)
MRSA32
Methicillin-sensitive S. aureus>64

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the biological activity of pyrrole derivatives. Modifications to the substituents on the pyrrole ring can significantly influence both anticancer and antimicrobial activities.

Key Findings:

  • Substituent Effects : The introduction of different alkyl or aryl groups can enhance bioactivity.
  • Hydrophobic Interactions : Increased hydrophobicity generally correlates with improved membrane permeability and biological activity.
  • Functional Group Variation : Variations in functional groups attached to the pyrrole ring can lead to significant changes in pharmacological profiles.

Scientific Research Applications

Pharmaceutical Industry

1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to biologically active molecules. For example:

  • Antidiabetic Agents : The compound has been explored as a precursor for synthesizing derivatives that exhibit antidiabetic properties.

Flavoring Agents

Due to its unique aroma profile, this compound is also used in the food industry as a flavoring agent. Its ability to impart specific flavors makes it valuable in creating food additives that enhance taste without compromising safety.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to undergo various transformations, including:

  • Condensation Reactions : It can participate in reactions with aldehydes and ketones to form more complex structures.

Case Study 1: Synthesis of Antidiabetic Compounds

Research conducted by Gurjar et al. (2007) demonstrated the utility of this compound in synthesizing trans-hydroxyglimepiride, an active metabolite of glimepiride, which is used for managing blood glucose levels. The study outlined the synthetic pathway that utilized this compound as a key intermediate.

Case Study 2: Flavor Enhancement

In a study examining flavor compounds, researchers found that derivatives of this compound exhibited enhanced sensory properties when incorporated into food matrices. This research highlighted the compound's potential in developing novel flavoring agents that can be used in various culinary applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrol-2(5H)-one Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Activities Reference
This compound 1-Acetyl, 3-ethyl, 4-methyl C₁₀H₁₅NO₂ 181.23 Synthetic intermediate, SAR studies
1-Benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (32) 1-Benzyl, 3-(3,4-dimethylphenyl), 5-hydroxy, 5-phenyl C₂₆H₂₅NO₂ 407.48 Antiestrogenic activity
5-(4-Ethyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (18) 5-(4-Ethylphenyl), 3-hydroxy, 1-(2-hydroxypropyl), 4-(4-methylbenzoyl) C₂₃H₂₆NO₄ 380.46 Tyrosinase inhibition
1-Allyl-3-hydroxy-5-(4-isopropyl-phenyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (36) 1-Allyl, 3-hydroxy, 5-(4-isopropylphenyl), 4-(4-methylbenzoyl) C₂₄H₂₆NO₃ 376.47 Antimicrobial potential
1-Acetyl-3-methyl-2H-pyrrol-5-one 1-Acetyl, 3-methyl C₇H₉NO₂ 139.15 Industrial synthesis

Key Observations:

Substituent Complexity and Bioactivity :

  • Bulkier aromatic substituents (e.g., benzyl, 4-methylbenzoyl) enhance biological activity. Compound 32 exhibits antiestrogenic effects due to its 3-(3,4-dimethylphenyl) and 5-phenyl groups, which likely improve receptor binding .
  • Hydrophilic groups (e.g., 2-hydroxypropyl in 18 ) improve solubility but may reduce membrane permeability .

Impact of Acetyl vs. Aroyl Groups :

  • The acetyl group in the target compound is less sterically hindered compared to aroyl groups (e.g., 4-methylbenzoyl in 18 or 36 ), making it more reactive in nucleophilic substitutions .

Role of Hydroxy Groups :

  • Hydroxy groups at the 3-position (e.g., 18 , 36 ) correlate with tyrosinase inhibitory activity, as seen in studies of 3-hydroxy-1H-pyrrol-2(5H)-one derivatives .

Physicochemical Properties

  • Molecular Weight :
    • Lower molecular weight (181.23 g/mol) compared to derivatives like 32 (407.48 g/mol) suggests better bioavailability for the target compound .

Preparation Methods

Ketone-Based Cyclization Approaches

One of the most established routes for constructing substituted pyrrol-2(5H)-ones involves cyclization reactions starting from ketones. In a typical method, a ketone is converted to an α-amino nitrile via a modified Strecker reaction. The α-amino nitrile is then acylated with a suitable acyl halide to form an amide intermediate. Subsequent treatment with a base (e.g., ethanolic potassium hydroxide) induces cyclization, yielding the desired pyrrolone.

General Reaction Scheme:

  • Ketone → α-amino nitrile (Strecker reaction)
  • α-amino nitrile + acyl halide → amide
  • Amide + KOH (ethanol) → substituted pyrrol-2(5H)-one

Specific Preparation of 1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one

While literature reports focus on general strategies for substituted pyrrolones, the synthesis of this compound can be rationally designed using these methods. The following table outlines a plausible synthetic route based on the ketone–Strecker–cyclization approach:

Proposed Synthetic Route

Step Starting Material/Reagent Transformation Product/Intermediate Key Conditions
1 3-ethyl-4-methyl-2-butanone Strecker reaction (NH₄Cl, KCN) α-amino nitrile Aqueous ethanol, 0–25°C
2 α-amino nitrile Acetyl chloride Amide intermediate Base (e.g., pyridine), 0–25°C
3 Amide intermediate KOH (ethanol) This compound Reflux, 1–3 h

Notes:

  • The specific choice of starting ketone and acyl halide is critical for introducing the ethyl, methyl, and acetyl substituents at the desired positions.
  • Reaction conditions (temperature, solvent, base) may require optimization for yield and purity.

Alternative Methods

Other approaches, such as palladium-catalyzed cyclization or isocyanide-based multicomponent reactions, could be adapted by selecting suitable precursors bearing the required substituents. However, these methods may require additional steps for precursor synthesis or post-reaction modifications.

Data Table: Reaction Conditions and Yields (Representative Literature)

Method Key Reagents/Catalysts Typical Yield (%) Reference
Strecker–Cyclization Ketone, NH₄Cl, KCN, Acyl chloride, KOH 55–85
Pd-Catalyzed Allyltosylamide, Pd(OAc)₂, AgOAc 60–90
Isocyanide MCR Aldehyde, isocyanide, acid, amine 50–80

Yields depend on substrate structure and reaction optimization.

Research Findings and Considerations

  • Substituted pyrrol-2(5H)-ones are accessible via multiple synthetic strategies, with the ketone–Strecker–cyclization route being particularly versatile for introducing specific substituents.
  • Palladium-catalyzed and isocyanide-based methods offer alternative routes with potential for rapid library synthesis and functional group tolerance, though precursor availability may limit their direct application for this specific compound.
  • Optimization of reaction conditions (solvent, temperature, base) is essential for maximizing yield and purity.
  • Purification typically involves column chromatography or recrystallization, depending on the method and scale.

Q & A

Q. What are the optimal synthetic routes for 1-acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) using substituted aldehydes, ketones, and amines. For example, a four-component reaction involving acetylacetone, ethylamine, methylamine, and a ketone derivative under acidic catalysis (e.g., acetic acid) yields functionalized pyrroles with moderate to high efficiency (67–85% yields). Key variables include:

  • Temperature : Reactions performed at 80–100°C improve cyclization.
  • Catalyst : Lewis acids (e.g., ZnCl₂) enhance regioselectivity.
  • Solvent : Ethanol or dichloromethane minimizes side reactions.
    Refer to IR and NMR data (δ 1.2–2.5 ppm for acetyl/methyl groups; carbonyl stretches at 1650–1750 cm⁻¹) for structural validation .

Q. How is the structural conformation of this compound validated experimentally?

Methodological Answer: X-ray crystallography and spectroscopic techniques are critical:

  • X-ray : Bond lengths (C=O: ~1.21 Å; C-N: ~1.35 Å) and dihedral angles confirm the lactam ring geometry and substituent orientation .
  • NMR : ¹H and ¹³C NMR distinguish between keto-enol tautomers. For example, the acetyl group appears as a singlet at δ 2.1–2.3 ppm in CDCl₃ .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <5 ppm error .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Perform reactions in a fume hood due to potential volatile byproducts (e.g., acetic anhydride).
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the acetyl group .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethyl, methyl groups) impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • 3-Ethyl Group : Enhances lipophilicity (logP +0.5), improving membrane permeability in cell-based assays .
  • 4-Methyl Group : Reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
  • Acetyl Group : Stabilizes the lactam ring, increasing metabolic stability (t₁/₂ > 6 hours in microsomal assays) .

Q. Table 1: SAR Data for Analogous Pyrrolones

SubstituentlogPIC₅₀ (µM) COX-2Metabolic Stability (t₁/₂, h)
3-Ethyl, 4-Methyl2.10.456.2
3-Chloro, 4-Hydroxy1.81.203.8
3-Phenyl, 4-Acetyl2.50.855.5
Data derived from enzyme inhibition assays and liver microsome studies .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Tautomerism : Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 25°C) identifies keto-enol equilibrium. X-ray data provide the solid-state conformation, while NMR reflects solution dynamics .
  • Crystallographic Disorder : Refine X-ray data with SHELXL to model alternative conformations (occupancy < 0.5) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The lactam carbonyl (partial charge: −0.45 e) is susceptible to nucleophilic attack at the γ-position .
  • MD Simulations : GROMACS simulations (AMBER force field) predict solvent accessibility of the acetyl group in aqueous environments .

Q. How does this compound interact with metalloenzymes (e.g., cytochrome P450)?

Methodological Answer:

  • Docking Studies : AutoDock Vina models show hydrogen bonding between the acetyl oxygen and heme iron (binding energy: −8.2 kcal/mol).
  • Enzyme Assays : UV-Vis spectroscopy monitors CYP3A4 inhibition via a Type II spectral shift (λₐᵦs = 450 nm) .

Data Contradiction Analysis

Q. Why do some studies report divergent melting points for structurally similar derivatives?

Methodological Answer:

  • Polymorphism : Recrystallization solvents (e.g., MeOH vs. EtOAc) produce different crystal forms. For example, a derivative with mp 221–223°C (MeOH) vs. 235–237°C (EtOAc) .
  • Hydration : Hygroscopic samples may show lower mp due to water absorption. Dry under vacuum (0.1 mmHg, 24 h) before measurement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one
Reactant of Route 2
Reactant of Route 2
1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one

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